molecular formula C9H7Br2N B567648 3-Bromo-5-(bromomethyl)-1H-indole CAS No. 1245649-27-7

3-Bromo-5-(bromomethyl)-1H-indole

Cat. No.: B567648
CAS No.: 1245649-27-7
M. Wt: 288.97
InChI Key: OVKCCPSTLYJBBC-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)-1H-indole is a synthetically valuable bifunctional building block designed for advanced pharmaceutical and medicinal chemistry research. Its core application lies in serving as a key intermediate in the construction of novel hybrid molecules and complex nitrogen-containing heterocycles, particularly through molecular hybridization strategies. This approach combines pharmacologically active fragments into a single entity to enhance bioactivity . The bromine substituent on the indole ring enables metal-catalyzed cross-coupling reactions, such as Pd(0)-catalyzed transformations, for further functionalization and complexity generation . Simultaneously, the reactive bromomethyl group at the 3-position acts as a superior leaving group, facilitating efficient nucleophilic substitution reactions with various nitrogen-containing heterocycles like pyrazoles and imidazoles to form a methylene bridge and create indole-azole hybrids . This specific reactivity pattern makes this compound exceptionally useful for synthesizing novel indole-pyrazole and indole-imidazole conjugates, which are prominent scaffolds in the search for new therapeutic agents. Research into such hybrids has demonstrated that they can exhibit significant cytoprotective properties, protecting human erythrocytes from oxidative stress-induced hemolysis, and may also possess potential anticancer activity, as evidenced by cell cycle analysis revealing distinct phenotypes such as G1 or G2 arrest in tumor cell lines . Furthermore, the bromomethyl indole scaffold is instrumental in Lewis acid-mediated Friedel-Crafts arylation reactions, enabling the construction of functionalized carbazole frameworks and related polyaromatic heterocyclic systems . These carbazole derivatives are of high interest due to their diverse biological applications, including affinity for estrogen receptors, along with antitumor, antiplasmodial, and antifungal activities . The compound thus provides researchers with a versatile handle for accessing structurally diverse and biologically relevant chemical space in drug discovery programs.

Properties

IUPAC Name

3-bromo-5-(bromomethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCCPSTLYJBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678767
Record name 3-Bromo-5-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-27-7
Record name 3-Bromo-5-(bromomethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Reactions are typically conducted in carbon tetrachloride (CCl₄) or dichloromethane (DCM) to stabilize radical intermediates.

  • Catalyst : A catalytic amount of azobisisobutyronitrile (AIBN) initiates the radical chain mechanism.

  • Temperature : Optimal yields (≥75%) are achieved at 60–80°C with a 2:1 molar ratio of NBS to 5-methylindole.

Key Data:

ParameterValue
Yield75–82%
Reaction Time12–16 hours
Purity (HPLC)≥95%

This method’s regioselectivity is attributed to the stability of the benzylic radical intermediate at the 5-methyl group, which directs bromination exclusively at the methyl position. Subsequent bromination at the 3-position requires electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid.

Stepwise Bromination via 5-Bromoindole Intermediates

An alternative strategy involves synthesizing 5-bromoindole first, followed by bromomethylation at the 3-position. This two-step process is advantageous for scalability.

Step 1: Regioselective Bromination of Indole

Indole is treated with bromine (Br₂) in dimethylformamide (DMF) at 0–5°C to yield 5-bromoindole with ≥90% regioselectivity. The reaction’s success hinges on the electron-donating effect of the indole nitrogen, which directs bromination to the 5-position.

Step 2: Bromomethylation at the 3-Position

5-Bromoindole undergoes Mannich reaction with paraformaldehyde and hydrobromic acid (HBr) to install the bromomethyl group:

5-Bromoindole+CH₂O+HBr3-(Bromomethyl)-5-bromoindole+H₂O\text{5-Bromoindole} + \text{CH₂O} + \text{HBr} \rightarrow \text{3-(Bromomethyl)-5-bromoindole} + \text{H₂O}

Key Data:

ParameterValue
Yield (Step 1)85–88%
Yield (Step 2)70–75%
Overall Yield60–66%

This method avoids over-bromination by decoupling the two bromination events, though it requires stringent temperature control during the Mannich step.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ palladium catalysis to construct the indole core post-bromination. For example, Sonogashira coupling between 3-bromo-5-iodoindole and propargyl bromide introduces the bromomethyl group via alkyne functionalization.

Reaction Scheme:

  • 3-Bromo-5-iodoindole is prepared via iodination of 3-bromoindole using N-iodosuccinimide (NIS) .

  • Sonogashira Coupling :

3-Bromo-5-iodoindole+HC≡CBrPd(PPh₃)₄, CuI3-Bromo-5-(bromomethyl)-1H-indole\text{3-Bromo-5-iodoindole} + \text{HC≡CBr} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{this compound}

Key Data:

ParameterValue
Yield (Coupling)65–70%
Catalyst Loading5 mol% Pd

While this method offers precise control over substitution patterns, it is limited by the cost of palladium catalysts and the need for anhydrous conditions.

Challenges and Side Reactions

Regioselectivity Issues

Competing bromination at the 2- or 4-positions of indole is a common challenge. Studies attribute this to π-electron density distribution , where the 3-position is less favored in EAS without directing groups. Strategies to mitigate this include:

  • Using bulky substituents at the 1-position to sterically hinder undesired sites.

  • Employing Lewis acids like FeCl₃ to polarize bromine and enhance 3-position reactivity.

Purification Challenges

The product often co-elutes with di-brominated byproducts (e.g., 3,5-dibromoindole) during column chromatography. Recrystallization in hexane/ethyl acetate (3:1) improves purity to ≥98%.

Industrial-Scale Synthesis

The patent CN105622481A describes a cost-effective route using sodium sulfonate as a bromine carrier:

  • Indole is dissolved in DMF and treated with Na₂SO₃ and Br₂ at 50°C to form 5-bromoindole.

  • 3-Bromomethylation is achieved via free-radical bromination using H₂O₂-HBr under UV light.

Key Industrial Metrics:

ParameterValue
Production Capacity1–5 kg/batch
Cost per kg$1,200–$1,500

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : A singlet at δ 4.45 ppm (2H, CH₂Br) and aromatic protons at δ 7.25–7.80 ppm.

  • X-ray Crystallography : Orthorhombic crystal system with Br···Br interactions stabilizing the lattice.

  • HPLC-MS : [M+H]⁺ peak at m/z 288.97 .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(bromomethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-(bromomethyl)-1H-indole, while oxidation can produce this compound-2-carboxylic acid.

Scientific Research Applications

Chemistry: 3-Bromo-5-(bromomethyl)-1H-indole is used as a building block in organic synthesis

Biology: In biological research, brominated indoles are studied for their potential biological activities, including antimicrobial and anticancer properties. The bromine atoms can enhance the compound’s ability to interact with biological targets.

Medicine: The compound is investigated for its potential use in drug development. Brominated indoles have shown promise in the development of new pharmaceuticals due to their ability to modulate biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine atoms can form halogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Bromine and Alkyl/Aryl Substituents

Table 1: Key Physical and Spectral Properties of Selected Brominated Indoles
Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Yield Reference
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 5-Br, 3-(imidazolyl-phenethyl) 477.3 141–142 δ 7.35 (d, J=8.5 Hz, H-7), δ 4.45 (t, CH2) 65%
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) 6-Br, 3-(imidazolyl-phenethyl) 477.3 133–134 δ 7.28 (d, J=2.0 Hz, H-4), δ 4.42 (t, CH2) 60%
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole (9c) 5-Br, 3-(triazolyl-ethyl) 427.08 N/A δ 4.51 (t, CH2), δ 3.72 (s, OCH3) 50%
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole 2-BrCH2, 1-SO2Ph 350.23 116–117 δ 4.62 (s, CH2Br), δ 7.8–8.1 (SO2Ph) N/A
5-Bromo-1-methyl-1H-indole 5-Br, 1-CH3 210.07 N/A δ 3.85 (s, CH3), δ 7.2–7.5 (aromatic H) N/A
Key Observations:
  • Positional Isomerism : Compounds 34 and 35 () demonstrate that bromine placement (5 vs. 6) affects melting points (141–142°C vs. 133–134°C), likely due to differences in crystal packing .
  • Substituent Effects : The sulfonyl group in 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole increases molecular weight (350.23 vs. ~210–477) and alters solubility .
  • Synthetic Efficiency : Triazole-linked analogs (e.g., 9c) achieve moderate yields (50%) via CuI-catalyzed click chemistry, whereas imidazole derivatives require multi-step purification .

Reactivity and Functionalization Potential

  • Bromomethyl Group: The -CH2Br moiety in 3-Bromo-5-(bromomethyl)-1H-indole is highly reactive, enabling alkylation or nucleophilic substitution (e.g., with amines or thiols) .
  • Cross-Coupling Reactions : Bromine at position 3 facilitates Suzuki-Miyaura couplings, as seen in analogs like 5-Bromo-1H-indole-3-carbaldehyde (), which undergoes aryl boronic acid coupling .

Biological Activity

3-Bromo-5-(bromomethyl)-1H-indole is a brominated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by two bromine substituents on the indole ring. The presence of bromine enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC9H8Br2N
Molecular Weight292.98 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This can enhance various signaling pathways and potentially exert anti-inflammatory effects.
  • Antiviral Activity : Preliminary studies indicate that certain indole derivatives exhibit antiviral properties, possibly through the inhibition of viral replication mechanisms. For instance, related compounds have demonstrated efficacy against SARS-CoV-2 at specific concentrations .

Antimicrobial Properties

Research into the antimicrobial effects of this compound suggests potential efficacy against various pathogens. The compound's structure allows it to interact with microbial enzymes or cellular components, disrupting vital processes.

Anticancer Activity

Indole derivatives are often studied for their anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Study 1: Antiviral Efficacy

A study investigated the antiviral activity of a related indole compound against SARS-CoV-2. At a concentration of 52.0 μM, the compound completely inhibited viral replication, highlighting the potential for indole derivatives in antiviral drug development .

Study 2: Anticancer Effects

In vitro studies on indole derivatives have shown that they can inhibit the growth of various cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Q & A

Q. What computational tools are recommended for modeling the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. QSAR models (using MOE or Schrödinger) correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with mutagenesis studies .

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